Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate
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Overview
Description
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is a complex organic compound that features a quinoline derivative fused with a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with a nicotinic acid derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate can undergo various chemical reactions including:
Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline and nicotinate esters.
Scientific Research Applications
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate has several scientific research applications:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Biological Activity
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylnicotinate is an organic compound classified as a nicotinic acid derivative. Its molecular formula is C17H18N2O2 with a molecular weight of approximately 282.34 g/mol. The compound features a methyl group at the 5-position of the nicotinic acid moiety and a 3,4-dihydroquinoline moiety at the 6-position, contributing to its unique properties and potential applications in medicinal chemistry and pharmacology .
The biological activity of this compound has been explored primarily in the context of its therapeutic effects. Compounds with similar structures are noted for their activities against various biological targets:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help in reducing oxidative stress within biological systems.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also contribute to reducing inflammation .
- Neuroprotective Properties : The presence of the quinoline moiety is linked to neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the quinoline and nicotinic acid parts significantly influence the biological activity. For example, substituents on the quinoline ring can enhance binding affinity to specific receptors or enzymes .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 5-Methylnicotinate | 29681-45-6 | Lacks quinoline moiety; known for anti-inflammatory properties. |
Methyl Nicotinate | 98-96-2 | Simple ester; used for vasodilation; lacks complex heterocyclic structure. |
Quinoline Derivatives | Various | Exhibit diverse pharmacological properties; can be tailored for specific activities. |
This compound stands out due to its unique combination of both nicotinic acid and quinoline structures, potentially leading to enhanced biological activities compared to simpler analogs .
In Vitro Studies
Research indicates that this compound shows promising results in vitro regarding its interaction with specific receptors involved in neurodegenerative pathways. For instance:
- CRF1 Receptor Binding : A study highlighted the binding affinity of related compounds to corticotropin-releasing factor (CRF) receptors, suggesting a potential role in stress response modulation .
In Vivo Studies
Preliminary animal studies have suggested that compounds structurally similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Research into its metabolic stability indicates that modifications can lead to improved bioavailability and reduced metabolic degradation .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(17(20)21-2)11-18-16(12)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
KFITZRQRNRLSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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